molecular formula C15H9ClN2O2S B8372213 6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid

6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid

Cat. No.: B8372213
M. Wt: 316.8 g/mol
InChI Key: WSYIFFCSNBXQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is a complex organic compound that features a naphthalene ring substituted with a carboxylic acid group and a sulfanyl group linked to a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is not well-documented. based on its structure, it is likely to interact with biological targets through its pyrimidine moiety, which is known to bind to various enzymes and receptors. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyrimidine-4-yl derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    Naphthalene-1-carboxylic acid derivatives: These compounds share the naphthalene core and are used in various chemical and industrial applications.

Uniqueness

6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is unique due to the combination of the naphthalene and pyrimidine moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C15H9ClN2O2S

Molecular Weight

316.8 g/mol

IUPAC Name

6-(6-chloropyrimidin-4-yl)sulfanylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C15H9ClN2O2S/c16-13-7-14(18-8-17-13)21-10-4-5-11-9(6-10)2-1-3-12(11)15(19)20/h1-8H,(H,19,20)

InChI Key

WSYIFFCSNBXQAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)SC3=CC(=NC=N3)Cl)C(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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